molecular formula C23H29N3O4 B15021691 4-Decanamido-N-(3-nitrophenyl)benzamide

4-Decanamido-N-(3-nitrophenyl)benzamide

Cat. No.: B15021691
M. Wt: 411.5 g/mol
InChI Key: JQLAPXYNNJRMEF-UHFFFAOYSA-N
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Description

4-Decanamido-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a decanamido group and a nitrophenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decanamido-N-(3-nitrophenyl)benzamide typically involves the condensation of 4-decanamido benzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Decanamido-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic medium.

Major Products Formed

    Reduction: 4-Decanamido-N-(3-aminophenyl)benzamide.

    Substitution: Various N-alkylated derivatives.

    Oxidation: Corresponding oxides and carboxylic acids.

Scientific Research Applications

4-Decanamido-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Decanamido-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The decanamido group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)benzamide: Similar structure but lacks the decanamido group.

    4-Nitro-N-(3-nitrophenyl)benzamide: Contains an additional nitro group, leading to different chemical properties.

    N-Benzoyl-p-nitroaniline: Similar core structure but different substituents.

Uniqueness

4-Decanamido-N-(3-nitrophenyl)benzamide is unique due to the presence of both the decanamido and nitrophenyl groups. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C23H29N3O4/c1-2-3-4-5-6-7-8-12-22(27)24-19-15-13-18(14-16-19)23(28)25-20-10-9-11-21(17-20)26(29)30/h9-11,13-17H,2-8,12H2,1H3,(H,24,27)(H,25,28)

InChI Key

JQLAPXYNNJRMEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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